molecular formula C7H6N4 B047520 5-Methylpyrido[3,4-e][1,2,4]triazine CAS No. 121845-73-6

5-Methylpyrido[3,4-e][1,2,4]triazine

Cat. No. B047520
M. Wt: 146.15 g/mol
InChI Key: PTOLTJFHLFAGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and agricultural research. This compound is synthesized through several methods and has been extensively studied for its biological properties, mechanism of action, and physiological effects.

Mechanism Of Action

The mechanism of action of 5-Methylpyrido[3,4-e][1,2,4]triazine is not fully understood. However, studies have shown that this compound interacts with specific enzymes and proteins in the body, leading to the inhibition of their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the biological effects observed.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Methylpyrido[3,4-e][1,2,4]triazine are diverse and depend on the specific application of the compound. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Methylpyrido[3,4-e][1,2,4]triazine in lab experiments include its high yield and purity, as well as its diverse biological properties. However, limitations include the potential toxicity of the compound and the need for further studies to fully understand its mechanism of action.

Future Directions

For the study of 5-Methylpyrido[3,4-e][1,2,4]triazine include the exploration of its potential use in drug development and disease diagnosis, as well as further studies to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 5-Methylpyrido[3,4-e][1,2,4]triazine can be achieved through several methods, including the condensation of 2-aminopyridine with dimethylformamide dimethyl acetal, followed by cyclization with cyanogen bromide. Another method involves the reaction of 2-aminopyridine with ethyl chloroformate and triethylamine, followed by cyclization with cyanogen bromide. These methods have been optimized for high yield and purity of the final product.

Scientific Research Applications

5-Methylpyrido[3,4-e][1,2,4]triazine has been extensively studied for its potential applications in various fields of scientific research. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.

properties

CAS RN

121845-73-6

Product Name

5-Methylpyrido[3,4-e][1,2,4]triazine

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

5-methylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C7H6N4/c1-5-7-6(2-3-8-5)11-10-4-9-7/h2-4H,1H3

InChI Key

PTOLTJFHLFAGNX-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1N=CN=N2

Canonical SMILES

CC1=NC=CC2=C1N=CN=N2

Other CAS RN

121845-73-6

synonyms

Pyrido[3,4-e]-1,2,4-triazine, 5-methyl- (9CI)

Origin of Product

United States

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